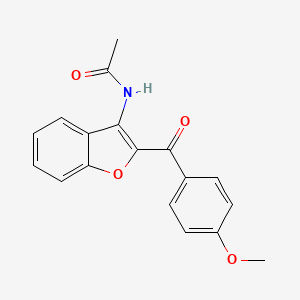
RS 504393
Overview
Description
RS 504393 is a highly selective chemokine receptor antagonist, specifically targeting the CCR2 receptor. It is known for its ability to inhibit MCP-1 chemotaxis and ischemia-reperfusion injury in kidneys . The compound has a molecular formula of C₂₅H₂₇N₃O₃ and a molecular weight of 417.51 g/mol .
Mechanism of Action
Target of Action
RS 504393 is a selective CCR2 chemokine receptor antagonist . The CCR2 receptor is a protein on the surface of certain cells, including some types of immune cells, that responds to specific signaling molecules known as chemokines .
Mode of Action
This compound interacts with its target, the CCR2 receptor, by binding to it and preventing it from responding to its normal ligands . This inhibits the normal function of the CCR2 receptor, which includes mediating the chemotaxis, or directed movement, of cells in response to chemokines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chemokine signaling pathway. By inhibiting the CCR2 receptor, this compound can prevent the normal chemotactic response of cells, potentially affecting various processes such as immune response and inflammation .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may be administered in a suitable solvent for in vivo studies .
Result of Action
The inhibition of the CCR2 receptor by this compound can result in a variety of cellular effects. For example, it has been shown to inhibit MCP-1 induced chemotaxis . In addition, it has been reported to suppress allergen-induced β-hexosaminidase release .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other competing ligands, the local concentration of the compound, and the specific cellular and tissue context can all potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
RS 504393 interacts with the CCR2 chemokine receptor, showing a 700-fold greater binding affinity for CCR2 compared to CCR1 . It inhibits MCP-1 chemotaxis with an IC50 value of 330 nM . This interaction between this compound and the CCR2 receptor plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, this compound has been shown to abolish the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart in a chronic heart failure mouse model .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CCR2 chemokine receptor. It acts as a highly selective antagonist, inhibiting the chemotaxis of MCP-1, a chemokine that recruits monocytes, memory T cells, and dendritic cells to the sites of inflammation produced by either tissue injury or infection .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to significantly reduce the recruitment of circulating CFU-GM progenitors to the spleen in tumor-bearing mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a chronic heart failure mouse model induced by pressure overload, treatment with this compound (2 mg/kg, i.p.) significantly abolished the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart at the end of one week of post-TAC .
Preparation Methods
RS 504393 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the spiro-benzoxazine-piperidinone structure, which is a key feature of the compound . The industrial production methods for this compound are not widely documented, but it is generally produced in a laboratory setting for research purposes.
Chemical Reactions Analysis
RS 504393 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the oxazole and benzoxazine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RS 504393 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Employed in research to understand the role of CCR2 in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions
Industry: Utilized in the development of new drugs and therapeutic agents targeting chemokine receptors.
Comparison with Similar Compounds
RS 504393 is unique in its high selectivity for the CCR2 receptor. Similar compounds include:
RS 102895: Another CCR2 antagonist with a different chemical structure but similar biological activity.
INCB3344: A CCR2 antagonist used in research for its anti-inflammatory properties.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNICNWASXKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433290 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-15-3 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300816-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)




![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)



